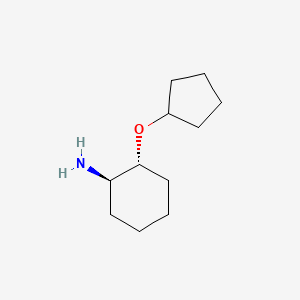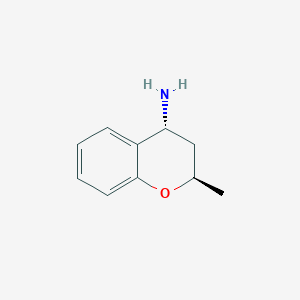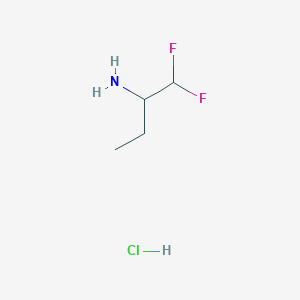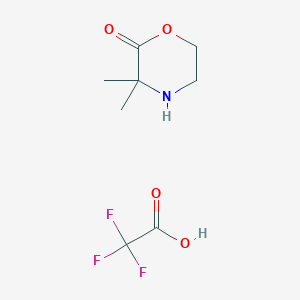
5-p-Coumaroylquinic acid, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-p-Coumaroylquinic acid, (Z)- is a natural product found in Hydrangea macrophylla, Onobrychis viciifolia, and other organisms with data available.
Aplicaciones Científicas De Investigación
1. Detection in Green Coffee Beans
5-p-Coumaroylquinic acid has been identified in green coffee beans. Using LC-MS4, it was characterized among several minor p-coumaric acid-containing chlorogenic acids not previously reported in nature. This discovery expands the knowledge of chlorogenic acids in green Robusta coffee beans (Clifford et al., 2006).
2. Role in Plant Pigmentation
In Hydrangea flowers, 3-p-coumaroylquinic acid forms a stable blue complex with hydrangea anthocyanin and aluminium, contributing to the blueing of the flower. This interaction is similar to that with 3-caffeoylquinic acid, indicating its role in plant pigmentation (Takeda et al., 1990).
3. Biomarker in Apple Cultivars
In apple cultivars, 4-p-coumaroylquinic acid has been identified as a biomarker related to resistance to the Rosy Apple Aphid. This indicates its potential role in disease susceptibility and resistance in apple cultivars (Alonso-Salces et al., 2022).
4. Phenolic Content in Fruits
5-p-Coumaroylquinic acid was quantitatively determined in quince peel and pulp, contributing to the understanding of the phenolic profiles in these fruits (Stojanović et al., 2017).
5. Antioxidant Properties
In Osmanthus fragrans (Thunb.) Lour. flowers, 4-O-coumaroylquinic acid was identified and found to contribute to the strong antioxidant activity of ethanol extracts of the flowers (Li et al., 2017).
6. Presence in Various Fruits
The occurrence of 3′-p-coumaroylquinic acid in stone fruit species was noted, indicating its regular presence and importance in different fruit varieties (Möller & Herrmann, 1983).
7. Melanogenesis Inhibition
Acylated quinic acid analogs, including 5-O-(E)-p-coumaroylquinic acid, have shown inhibitory effects on melanogenesis, suggesting potential applications in skin disorder treatments (Nakamura et al., 2013).
8. Antioxidant Activity in Plants
Di-p-coumaroylquinic acid isolated from Tribulus terrestris has been found to possess potent antioxidant activity, contributing to the plant's overall antioxidant effect (Hammoda et al., 2013).
9. Antibacterial and Antifungal Properties
Quinic acid derivatives, including 5-O-trans-o-coumaroylquinic acid, isolated from Ageratina adenophora showed antibacterial and antifungal activities, indicating their potential medicinal applications (Zhang et al., 2013).
10. Synthesis and Interconversion Studies
Synthesis and analysis of p-coumaroylquinic acids provide insights into their chemical behavior, which is valuable for understanding their roles in biological systems (Ortiz et al., 2017).
Propiedades
Número CAS |
185502-68-5 |
|---|---|
Fórmula molecular |
C16H18O8 |
Peso molecular |
338.31 |
Nombre IUPAC |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3-/t11-,12-,14-,16+/m1/s1 |
Clave InChI |
BMRSEYFENKXDIS-JMYXGHFSSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC=C(C=C2)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rac-(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B1653383.png)
![Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid](/img/structure/B1653384.png)



![N-[2-(3-Bromo-5-methylphenoxy)ethyl]acetamide](/img/structure/B1653388.png)




![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1653399.png)

![Methyl 2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetate](/img/structure/B1653403.png)
